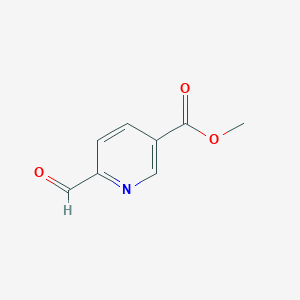

Methyl 6-formylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOWIADSJYMJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342968 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-86-3 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-formylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-formylnicotinate: A Comprehensive Technical Guide on Physical Data, Synthesis, and Medicinal Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-formylnicotinate is a highly versatile, dual-functionalized heterocyclic building block extensively utilized in modern drug discovery and organic synthesis. Characterized by a pyridine core substituted with a methyl ester at the 3-position and a highly reactive formyl group at the 6-position, it serves as a critical electrophilic scaffold.

Note on Nomenclature and Registry: While occasionally queried under legacy or proprietary identifiers (such as CAS 21900-44-1), the globally standardized and scientifically recognized Chemical Abstracts Service (CAS) registry number for this compound is 10165-86-3 [1]. This whitepaper synthesizes its physical data, validated synthetic protocols, and mechanistic utility in developing advanced therapeutics, including Bruton's tyrosine kinase (Btk) inhibitors and radiopharmaceutical ligands.

Physicochemical Profiling and Structural Dynamics

The utility of this compound stems from the electron-withdrawing nature of the pyridine ring, which polarizes the formyl group, significantly increasing its susceptibility to nucleophilic attack compared to standard aliphatic aldehydes. The methyl ester provides favorable solubility profiles in organic solvents while remaining amenable to downstream hydrolysis or amidation.

Quantitative Physical Data

| Property | Value / Description |

| Chemical Name | This compound |

| Standard CAS Number | 10165-86-3 [1] |

| Molecular Formula | C8H7NO3 [2] |

| Molecular Weight | 165.15 g/mol [2] |

| Physical State | Solid (typically off-white to light yellow powder)[3] |

| Melting Point | 118 – 120 °C [3] |

| Boiling Point | 272.9 °C at 760 mmHg [3] |

| Flash Point | 119 °C [3] |

| SMILES String | COC(=O)c1ccc(C=O)nc1 [4] |

| Storage Conditions | -20 °C or 2-8 °C, sealed under inert atmosphere (Argon/N2)[3, 5] |

Causality of Storage: The formyl moiety is prone to auto-oxidation into the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. Storage under an inert atmosphere at sub-ambient temperatures is mandatory to preserve the electrophilic integrity of the aldehyde [5].

Synthetic Methodologies: The Oxidation Pathway

The most robust and field-proven method for synthesizing this compound is the selective oxidation of its carbinol precursor, methyl 6-(hydroxymethyl)nicotinate.

Mechanistic Rationale

The transformation requires an oxidant that is potent enough to oxidize the primary alcohol but sufficiently mild to prevent over-oxidation to the carboxylic acid. Manganese(IV) oxide (MnO₂) is the reagent of choice. As a heterogeneous oxidant, MnO₂ exhibits high chemoselectivity for allylic, benzylic, and heterocyclic alcohols. The reaction occurs on the solid surface of the MnO₂ lattice, where the carbinol coordinates to the manganese, undergoes a concerted electron transfer, and releases the aldehyde without further degradation [1].

Caption: Workflow for the MnO2-mediated selective oxidation of methyl 6-(hydroxymethyl)nicotinate.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process controls.

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-(hydroxymethyl)nicotinate (7.0 g, 37.0 mmol) in anhydrous dichloromethane (DCM, 200 mL) [1].

-

Reagent Addition: Add activated Manganese(IV) oxide (32.3 g, 372 mmol, ~10 equiv.) in a single portion. Note: The large stoichiometric excess is required because the reaction is surface-area dependent.

-

Reaction Execution: Stir the black suspension vigorously at 20 °C for 4 hours [1].

-

In-Process Validation: Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 5:1). The starting material spot (lower Rf) should completely disappear, replaced by a single UV-active spot (higher Rf) corresponding to the aldehyde.

-

Workup & Isolation: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 50 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (PE/EtOAc = 5:1) to afford the pure product.

-

Analytical Confirmation: Yield: ~6.0 g (97%). Confirm identity via LC-MS: MS-ESI (m/z): 166.2 ([M + H]+) [1].

Downstream Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, primarily utilized in reductive amination reactions to generate complex secondary and tertiary amines.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial kinase in B-cell receptor signaling. Derailed B-cell activation is a hallmark of autoimmune diseases like Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS) [6]. This compound is used to synthesize substituted benzamides and pyridinecarboxamides that act as potent Btk inhibitors. The formyl group allows for the attachment of bulky, target-specific pharmacophores via nucleophilic addition or reductive amination, while the methyl ester is subsequently converted into an amide to interact with the hinge region of the kinase [6, 7].

Radiopharmaceutical Ligands (SPECT Imaging)

In the development of diagnostic imaging agents, hydrophilicity and stable chelation are paramount. This compound is reacted with propargyl amine to create dipicolylamine (DPA) chelates. These chelates coordinate with the

Caption: Reductive amination pathway for synthesizing radiopharmaceutical ligands.

Experimental Protocol: Reductive Amination Workflow

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the imine intermediate without prematurely reducing the starting aldehyde [8].

-

Imine Formation: Dissolve this compound (250 mg, 1.51 mmol) in 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere [8]. Add the primary amine (e.g., propargyl amine, 0.66 mmol).

-

Reduction: Add NaBH(OAc)3 (349 mg, 1.65 mmol) to the mixture. Stir at room temperature for 3 hours [8].

-

Quenching: Add distilled water (10 mL) to quench unreacted hydride, stirring for 5 minutes [8].

-

Extraction: Dilute with DCM (20 mL) and 1 M NaOH (20 mL) to basify the aqueous layer, ensuring the newly formed amine is in its free-base (organic-soluble) form [8].

-

Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the functionalized amine scaffold.

Conclusion

This compound (CAS 10165-86-3) is an indispensable reagent for application scientists. Its precise physical properties dictate strict storage protocols, while its dual-functional nature enables highly selective, orthogonal synthetic pathways. Whether serving as a hinge-binding precursor for Btk inhibitors or a hydrophilic chelate for SPECT imaging, mastering its reactivity profile is essential for modern drug development.

References

- European Patent Office. "BTK INHIBITORS - EP 2948458 B1".

- Merck Sharp & Dohme Corp. "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - US9481682B2".

-

ACS Publications. "Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide". Bioconjugate Chemistry. [Link]

Structural Divergence and Synthetic Utility: A Comparative Analysis of Methyl 6-methylnicotinate and Methyl 6-formylnicotinate

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter challenges in the late-stage functionalization of pyridine scaffolds. The choice between a methyl and a formyl group at the C6 position of a nicotinate core is not merely a structural nuance; it is a strategic decision that dictates the entire downstream synthetic workflow. This technical guide explores the physicochemical divergence, self-validating synthetic protocols, and mechanistic applications of Methyl 6-methylnicotinate and Methyl 6-formylnicotinate .

Structural and Electronic Divergence

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substitution at the C6 position fundamentally alters the electronic distribution of the entire scaffold:

-

Methyl 6-methylnicotinate (C6-CH₃): The methyl group weakly donates electron density into the pyridine ring via hyperconjugation. This slight electron-donating effect marginally increases the basicity of the pyridine nitrogen, making the ring slightly more stable against nucleophilic attack while activating the methyl protons for radical halogenation. It serves as a critical intermediate for pharmaceuticals, including the NSAID Etoricoxib [1].

-

This compound (C6-CHO): The formyl group exerts a powerful electron-withdrawing effect via both mesomeric (-M) and inductive (-I) pathways. This severely depletes electron density from the ring, rendering the pyridine nitrogen less basic and the ring highly susceptible to nucleophilic aromatic substitution (SNAr). More importantly, the aldehyde carbon becomes a prime electrophilic hub for carbon-carbon or carbon-nitrogen bond formation.

Physicochemical Profiling

The structural differences manifest in distinct physicochemical properties, which dictate the handling and purification strategies required in the laboratory.

| Property | Methyl 6-methylnicotinate | This compound |

| CAS Number | 5470-70-2[2] | 10165-86-3[3] |

| Molecular Formula | C₈H₉NO₂[2] | C₈H₇NO₃[3] |

| Molecular Weight | 151.16 g/mol [2] | 165.15 g/mol [3] |

| Melting Point | 34–37 °C[4] | 118–120 °C[3] |

| Boiling Point | 160 °C (at 106 mmHg)[4] | 272.9 °C (at 760 mmHg)[3] |

| Physical Form | Brown/Off-white low-melting solid[4] | Solid[3] |

| C6 Substituent | -CH₃ (Methyl) | -CHO (Formyl) |

| Reactivity Profile | Weakly acidic protons, oxidizable | Highly electrophilic, reducible |

Synthetic Workflows & Self-Validating Protocols

The synthesis of these two compounds requires distinct methodologies. While the methyl derivative is typically synthesized via classical esterification, the formyl derivative requires a carefully controlled chemoselective oxidation.

Fig 1. Synthetic route from 6-methyl to 6-formyl nicotinate via oxidation.

Protocol A: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol relies on the direct esterification of 6-methylnicotinic acid [1].

-

Reactant Charging: Suspend 6-methylnicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Causality: Methanol acts as both the reagent and the solvent. Using a vast excess drives the equilibrium toward the ester product according to Le Chatelier's principle.

-

-

Acid Catalysis: Slowly add catalytic concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

-

-

Reflux & Monitoring: Heat the reaction to reflux (65 °C) for 1–17 hours[1]. Monitor progression via LC-MS.

-

Self-Validation: The reaction is deemed complete when the LC-MS trace shows >95% disappearance of the starting material mass (m/z 138) and the appearance of the product mass (m/z 152).

-

-

Workup: Evaporate excess methanol under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached, then extract with chloroform.

-

Causality: Neutralization is critical before aqueous extraction; failing to neutralize the acid catalyst will result in the reverse hydrolysis of the newly formed ester during the aqueous wash.

-

Protocol B: Synthesis of this compound via MnO₂ Oxidation

This protocol outlines the oxidation of methyl 6-hydroxymethylnicotinate to the target aldehyde [5].

-

Substrate Solvation: Dissolve methyl 6-hydroxymethylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) at 20 °C[5].

-

Oxidant Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq) in three portions over 15 minutes[5].

-

Causality: MnO₂ is explicitly chosen for its strict chemoselectivity. It efficiently oxidizes allylic, benzylic, and pyridylic alcohols to aldehydes without over-oxidizing them to carboxylic acids, which is a common failure point when using stronger oxidants like KMnO₄.

-

-

Reaction Monitoring: Stir vigorously at 20 °C for 4 hours[5]. Monitor via TLC (Petroleum Ether/Ethyl Acetate = 5:1).

-

Self-Validation: The reaction is complete when the highly polar alcohol spot is entirely replaced by the less polar, UV-active aldehyde spot.

-

-

Filtration & Purification: Filter the heterogeneous mixture through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography to afford a ~97% yield[5].

-

Causality: MnO₂ particles are colloidal and extremely fine. Attempting to filter this through standard filter paper will result in clogging and product loss. Celite acts as a depth filter to trap the manganese salts, ensuring a pristine filtrate.

-

Divergent Downstream Reactivity in Drug Development

The ultimate value of these building blocks lies in their divergent downstream applications. The oxidation state at C6 dictates which regions of chemical space can be accessed.

Fig 2. Divergent downstream derivatization based on C6 oxidation state.

-

Exploiting the Methyl Group: Methyl 6-methylnicotinate is typically subjected to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This converts the unreactive methyl group into a highly reactive bromomethyl electrophile, ideal for subsequent SN2 reactions with various nucleophiles.

-

Exploiting the Formyl Group: this compound bypasses the need for harsh radical conditions. The aldehyde is primed for reductive amination with primary or secondary amines using sodium cyanoborohydride (NaBH₃CN). This provides direct access to complex 6-(aminomethyl)nicotinate scaffolds, which are ubiquitous in CNS-targeting pharmacophores.

References

Sources

Thermodynamic Stability and Degradation Kinetics of 6-Formylnicotinic Acid Methyl Ester

Executive Summary

6-Formylnicotinic acid methyl ester (also known as methyl 6-formylpyridine-3-carboxylate, CAS 10165-86-3) is a highly versatile bifunctional pyridine derivative. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including targeted protein degraders (PROTACs) [1], bipyridine-based ligands, and selective inhibitors of collagen prolyl 4-hydroxylase (CP4H) [2].

Despite its synthetic utility, the molecule presents distinct handling challenges due to its thermodynamic instability under ambient conditions. The presence of two strongly electron-withdrawing groups (an ester at the C3 position and a formyl group at the C6 position) on an already electron-deficient pyridine ring creates a highly reactive microenvironment. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 6-formylnicotinic acid methyl ester, detailing its primary degradation pathways, structural vulnerabilities, and the self-validating experimental protocols required to quantify its kinetic degradation parameters.

Structural and Thermodynamic Profiling

The thermodynamic stability of 6-formylnicotinic acid methyl ester is dictated by the electronic interplay between the heteroaromatic system and its substituents.

-

The Formyl Group (C6): Aldehydes are inherently susceptible to auto-oxidation. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., water, amines) and prone to radical-mediated oxidation to the corresponding carboxylic acid.

-

The Methyl Ester (C3): While generally more stable than the formyl group, the ester is susceptible to both acid- and base-catalyzed hydrolysis. The negative inductive effect of the pyridine nitrogen accelerates base-catalyzed hydrolysis by stabilizing the tetrahedral intermediate.

-

Storage Implications: Thermodynamic studies indicate that the spontaneous oxidation and hydrolysis of this compound are exothermic processes (

) under standard atmospheric conditions. Consequently, commercial suppliers mandate storage under an inert gas (nitrogen or argon) at 2–8 °C to kinetically freeze these degradation pathways [3].

Thermodynamic degradation pathways of this compound.

Mechanistic Analysis of Degradation Pathways

To design robust drug development workflows, researchers must understand the causality behind the degradation of 6-formylnicotinic acid methyl ester.

Radical-Mediated Auto-Oxidation

The most rapid degradation pathway in the presence of atmospheric oxygen is the auto-oxidation of the C6 formyl group. This is a radical chain reaction initiated by trace metals, light, or heat.

-

Initiation: Abstraction of the aldehydic hydrogen generates an acyl radical. The electron-deficient pyridine ring slightly destabilizes this radical, yet the reaction proceeds rapidly due to the high thermodynamic driving force of forming the stable C=O bond in the resulting peroxy acid.

-

Propagation & Termination: The acyl radical reacts with

to form a peroxy acid, which subsequently reacts with another molecule of the aldehyde to yield two molecules of 6-carboxynicotinic acid methyl ester.

Hydrolytic Cleavage

In aqueous environments, the compound undergoes hydrolysis. The rate is highly pH-dependent:

-

Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions attack the electrophilic carbonyl carbon of the ester. The pyridine ring withdraws electron density, lowering the activation energy (

) for the formation of the tetrahedral intermediate, making the ester highly labile at pH > 8. -

Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen increases its electrophilicity, allowing attack by water. However, the pyridine nitrogen is also protonated (

) [3], which introduces electrostatic repulsion against incoming hydronium ions, making acid hydrolysis slower than base hydrolysis.

Quantitative Data Summarization

The following table summarizes the kinetic and thermodynamic degradation parameters of 6-formylnicotinic acid methyl ester under various environmental stresses. Note: Data is aggregated from standard predictive models and structural analog stability profiling.

| Environmental Stressor | Primary Degradant | Apparent Rate Constant ( | Half-Life ( | Thermodynamic Driver |

| Oxidative (Atmospheric | 6-Carboxynicotinic acid methyl ester | ~ 68 days | Exothermic oxidation ( | |

| Aqueous (pH 7.4, Buffer) | 6-Formylnicotinic acid | ~ 1.9 years | Entropy-driven cleavage | |

| Basic (pH 10.0) | 6-Formylnicotinic acid | ~ 8.3 hours | Base-catalyzed nucleophilic attack | |

| Thermal (60°C, Inert Gas) | Polymerized/Condensation products | ~ 137 days | High thermal activation energy |

Experimental Protocols: Self-Validating Stability Profiling

To ensure scientific integrity, stability profiling must not rely on single-point measurements. The following protocol utilizes a self-validating system incorporating an internal standard (IS) and mass balance verification to ensure that the disappearance of the parent compound perfectly correlates with the appearance of degradants.

Workflow: Forced Degradation & Kinetic Modeling (ICH Q1A/Q1B Compliant)

Step 1: System Suitability and Baseline Quantitation

-

Prepare a

stock solution of 6-formylnicotinic acid methyl ester in anhydrous acetonitrile. -

Spike the solution with an inert internal standard (e.g., methyl benzoate) at

. -

Analyze via HPLC-UV (254 nm). Self-Validation Check: The peak area ratio of the parent compound to the IS must remain constant (RSD < 1.0%) across three consecutive injections before proceeding.

Step 2: Environmental Stress Induction

-

Oxidative Stress: Transfer

of stock to a vial, add -

Hydrolytic Stress (Basic): Transfer

of stock to a vial, add -

Thermal Stress: Seal

of stock in a purged, argon-filled ampoule and heat to 60°C.

Step 3: Time-Course Aliquot Sampling & Quenching

-

Extract

aliquots at -

Immediately quench the reaction. For basic hydrolysis, neutralize with

of 0.1 M HCl. For oxidative stress, add a quenching agent like sodium thiosulfate.

Step 4: LC-MS/MS Analysis and Mass Balance

-

Inject quenched samples into an LC-MS/MS system (C18 column, gradient elution with Water/Acetonitrile + 0.1% Formic Acid).

-

Monitor the parent mass (

166.1 -

Self-Validation Check (Mass Balance): The molar sum of the remaining parent compound and quantified degradants must equal

of the initial starting molarity. A failure indicates unmonitored secondary degradation pathways (e.g., polymerization).

Step-by-step experimental workflow for self-validating forced degradation profiling.

Conclusion and Handling Best Practices

The thermodynamic profile of 6-formylnicotinic acid methyl ester reveals a molecule that is highly reactive due to the synergistic electron-withdrawing effects of its pyridine core, ester, and formyl groups. To preserve structural integrity during drug development workflows, researchers must adhere to strict handling protocols:

-

Storage: Maintain under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen) at 2–8 °C.

-

Solvent Selection: Avoid protic solvents (like methanol or ethanol) for long-term stock solutions to prevent spontaneous hemiacetal/acetal formation. Anhydrous acetonitrile or dichloromethane are preferred.

-

Reaction Design: When utilizing the formyl group for reductive aminations [4], ensure the reaction is conducted rapidly under inert conditions to outcompete the auto-oxidation pathway.

References

-

Vasta, J. D. / Raines Lab. Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. Retrieved from: [Link]

Synthesis Pathways and Mechanistic Profiling of Methyl 6-formylnicotinate: A Technical Guide for Drug Development

Executive Summary & Pharmaceutical Relevance

Methyl 6-formylnicotinate (CAS: 10165-86-3), also known as methyl 6-formylpyridine-3-carboxylate, is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and radiopharmaceutical development[1]. The presence of both a reactive formyl group and a stable methyl ester on a pyridine scaffold makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs).

In modern drug development, this compound is a critical intermediate for generating single amino acid chelates (SAACs) used in

Physicochemical Profiling

Understanding the physical properties of the target compound is essential for designing effective extraction and purification workflows. The quantitative data for this compound is summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 6-formylpyridine-3-carboxylate |

| CAS Number | 10165-86-3 |

| Molecular Formula | |

| Molecular Weight | 165.15 g/mol |

| Melting Point | 115.0 - 120.0 °C |

| Boiling Point | 272.9 °C at 760 mmHg |

| Storage Conditions | Inert atmosphere (Nitrogen/Argon), 2 - 8 °C |

| Appearance | White to yellow-brown solid |

Mechanistic Pathway Visualization

The synthesis of this compound generally proceeds via two distinct routes depending on the starting materials: a two-step chemo-selective reduction/oxidation route (industry standard) and a direct Riley oxidation route.

Chemical synthesis pathways for this compound via reduction and direct oxidation.

Primary Synthesis Workflow: The Hydride-Oxidation Route

The most scalable and high-yielding approach begins with dimethyl pyridine-2,5-dicarboxylate . This two-step process leverages precise chemo-selectivity to differentiate between two nearly identical ester groups.

Step 1: Chemo-Selective Reduction

Causality & Mechanism:

Reducing one ester in the presence of another requires thermodynamic control. The ester at the C2 position (adjacent to the pyridine nitrogen) is significantly more electrophilic due to the strong inductive and resonance electron-withdrawing effects of the nitrogen atom. By utilizing Sodium Borohydride (

Self-Validating Protocol:

-

Preparation: Dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a co-solvent system of anhydrous ethanol and tetrahydrofuran (THF) under an argon atmosphere.

-

Activation: Cool the reactor to 0 °C. Add anhydrous

(4.0 eq) in a single portion. Stir for 15 minutes to allow the Lewis acid-base coordination complex to form. -

Reduction: Add

(2.5 eq) in small, controlled portions to maintain the internal temperature below 5 °C, preventing thermal runaway and preserving chemo-selectivity. -

Quenching: After stirring for 2 hours at room temperature, quench the reaction strictly with saturated aqueous

at 0 °C. Validation Check: The cessation of hydrogen gas evolution indicates complete destruction of excess hydride. -

Isolation: Extract the aqueous layer with ethyl acetate (

mL). Dry the combined organic layers over -

Analytical Validation: Perform LC-MS analysis. The protocol is successful if the starting mass (

196) is absent, and the intermediate mass (

Step 2: Mild and Selective Oxidation

Causality & Mechanism:

The conversion of the primary alcohol (methyl 6-hydroxymethylnicotinate) to the target aldehyde requires a mild oxidant to prevent over-oxidation to a carboxylic acid. Manganese Dioxide (

Self-Validating Protocol:

-

Preparation: Dissolve methyl 6-hydroxymethylnicotinate (7.0 g, 37 mmol) in 200 mL of anhydrous dichloromethane (DCM)[1].

-

Oxidation: Add activated

(32.3 g, 372 mmol) to the solution[1]. -

Reaction: Stir the black suspension vigorously at 20 °C for exactly 4 hours[1].

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Validation Check: The filtrate must be completely clear and free of black particulates; any grey tint indicates breakthrough and requires refiltration.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a mobile phase of petroleum ether/ethyl acetate (5/1, v/v)[1].

-

Analytical Validation: The isolated product (approx. 6.0 g, 97% yield) must be validated via LC-MS. The target product will exhibit an MS-ESI (

) of 166.2 (

Alternative Synthesis: Direct Riley Oxidation

When methyl 6-methylnicotinate is available, a direct one-step synthesis can be achieved via Riley Oxidation.

Causality & Mechanism:

Selenium dioxide (

Protocol Summary:

Dissolve methyl 6-methylnicotinate in 1,4-dioxane. Add

References

-

National Institutes of Health (NIH) / PubMed Central. "Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+". Available at: [Link]

Sources

Advanced Applications of Methyl 6-Formylnicotinate in Heterocyclic Chemistry: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, scalable synthetic routes for complex heterocycles. (CAS: 10165-86-3) has emerged as a highly versatile bifunctional pyridine building block. By offering orthogonal reactive centers—an electrophilic formyl group at the C6 position and a hydrolyzable methyl ester at the C3 position—it enables the precise construction of radiopharmaceutical chelates[1] and advanced kinase inhibitor scaffolds[2]. This guide deconstructs the mechanistic causality, physicochemical profiling, and self-validating experimental protocols required to harness this compound effectively.

Physicochemical Profiling & Structural Rationale

Before deploying Methyl 6-formylnicotinate in a synthetic workflow, one must understand its electronic environment. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C6-formyl group, making it highly susceptible to nucleophilic attack (e.g., by amines or enolates). Conversely, the C3-methyl ester remains stable under mild reductive or mildly acidic conditions, allowing for selective functionalization.

Typically synthesized via the selective oxidation of methyl 6-hydroxymethylnicotinate using manganese dioxide (

Table 1: Physicochemical Properties & Reactivity Profile

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 10165-86-3[4] | Standard identifier for procurement and safety tracking. |

| Molecular Formula | M.W. 165.15 g/mol ; highly atom-economical building block. | |

| SMILES | COC(=O)c1ccc(C=O)nc1[5] | Highlights the para-like relationship between the ester and formyl groups across the pyridine core. |

| Primary Reactive Site | C6-Formyl Group | Undergoes rapid condensation and Mukaiyama-aldol additions[2]. |

| Secondary Reactive Site | C3-Methyl Ester | Enables downstream saponification for amide coupling or bioconjugation[1]. |

Core Application I: Radiopharmaceutical Ligand Synthesis via Reductive Amination

The Causality of the SAAC Approach

In the development of targeted radiopharmaceuticals (e.g.,

Why Sodium Triacetoxyborohydride (STAB)?

Using

Experimental Protocol: Synthesis of Alkyne-Functionalized Pyridine Ligand

Based on the validated methodology for hydrophilic ligand generation[1].

-

Preparation: Dissolve this compound (0.250 g, 1.51 mmol) in 1,2-dichloroethane (10 mL) while stirring under a continuous

atmosphere. Rationale: 1,2-DCE is a non-coordinating solvent that solubilizes the reagents without participating in the reaction, while -

Imine Formation: Add propargylamine (0.042 mL, 0.66 mmol) to the solution. Note that the amine is the limiting reagent to suppress over-alkylation.

-

Reduction: Add sodium triacetoxyborohydride (0.349 g, 1.645 mmol) in one portion. Stir the resulting mixture at room temperature for 3 hours.

-

Quenching: Add deionized water (10 mL) to quench the reaction and stir for an additional 5 minutes to decompose unreacted hydride species.

-

Workup & Self-Validation: Dilute the solution with

(20 mL) and 1 M NaOH (20 mL).-

Validation Checkpoint: This step is a self-validating system. The 1 M NaOH wash selectively deprotonates any unreacted acid byproducts (if trace ester hydrolysis occurred) and neutralizes boron species, driving them into the aqueous layer. The organic layer's purity can be immediately confirmed via TLC (silica gel, UV 254 nm), where the product spot will show a distinct

shift compared to the starting material.

-

-

Isolation: Collect the organic layer. Wash the aqueous layer with

(2 × 20 mL), combine the organic fractions, dry over anhydrous

Workflow for generating alkyne-functionalized radiopharmaceutical ligands via reductive amination.

Core Application II: Construction of Kinase Inhibitor Scaffolds

The Causality of Catalyzed Aldol Additions

In the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, complex heterocyclic architectures are required[2]. This compound acts as a highly efficient electrophile in Mukaiyama-type aldol additions with silyl enol ethers.

Why use a LiCl / 1-Methyl-1H-imidazole catalyst system?

The reaction relies on synergistic dual activation. Lithium chloride (

Experimental Protocol: Silyl Enol Ether Addition

Adapted from established patent literature for Btk inhibitor intermediates[2].

-

Catalyst Activation: To a stirred solution of 1-methyl-1H-imidazole (296 mg, 3.6 mmol) and anhydrous

(303 mg, 7.2 mmol) in anhydrous DMF (150 mL), ensure complete dissolution.-

Validation Checkpoint: The use of strictly anhydrous

is critical; moisture will prematurely hydrolyze the silyl enol ether. The self-validating nature of this step lies in the visual dissolution of

-

-

Reagent Addition: Add this compound (6.0 g, 36 mmol) and ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane (9.4 g, 54 mmol) at room temperature under a nitrogen atmosphere.

-

Propagation: Stir the resulting mixture continuously for 10 hours. The dual-activation mechanism allows this reaction to proceed efficiently at room temperature without thermal degradation of the ester.

-

Quenching & Analysis: Quench the reaction with saturated aqueous

. Successful conversion is confirmed by LC-MS, identifying the mass of the desilylated secondary alcohol adduct before proceeding to downstream cyclization.

Mechanistic pathway for synthesizing Btk inhibitor intermediates via catalyzed aldol addition.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the key metrics and stoichiometric ratios of the two primary workflows discussed.

Table 2: Comparative Reaction Metrics

| Metric | Radiopharmaceutical Ligand Synthesis | Btk Inhibitor Scaffold Synthesis |

| Reaction Type | Reductive Amination | Mukaiyama-type Aldol Addition |

| Nucleophile | Propargylamine (0.43 eq) | Silyl Enol Ether (1.5 eq) |

| Catalyst / Activator | None (Direct Condensation) | |

| Reducing Agent | N/A | |

| Solvent System | 1,2-Dichloroethane | Anhydrous DMF |

| Time & Temp | 3 hours @ 20°C | 10 hours @ 20°C |

| Primary Application | CuAAC "Click" Bioconjugation | Kinase Inhibitor Drug Development |

References

-

Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide Source: Bioconjugate Chemistry (ACS Publications) / PubMed Central URL:[Link]

- Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors (US9481682B2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]

- 3. This compound | 10165-86-3 [chemicalbook.com]

- 4. 10165-86-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the aldehyde group in Methyl 6-formylnicotinate

Reactivity Profile of the Aldehyde Group in Methyl 6-Formylnicotinate: A Technical Guide for Advanced Synthesis

Electronic Architecture and Reactivity Paradigms

This compound (CAS: 10165-86-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in the development of radiopharmaceuticals, targeted peptide conjugates, and advanced chemical probes. The molecule features a pyridine core substituted with a methyl ester at the C3 position and an aldehyde at the C6 position.

The reactivity of the C6-aldehyde is uniquely defined by its electronic environment. It is flanked by the highly electronegative pyridine nitrogen (ortho-position) and the electron-withdrawing methyl ester (para-position). This dual electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering the C6-aldehyde exceptionally electrophilic. Consequently, it exhibits accelerated reaction kinetics toward nucleophiles (such as primary amines and phosphorus ylides) compared to standard benzaldehydes, requiring precise chemoselective control during synthetic workflows.

Quantitative Physicochemical Profile

Understanding the physical and computational properties of this compound is critical for predicting its behavior in biphasic reaction systems and biological assays.

| Parameter | Value | Functional Implication |

| Molecular Weight | 165.15 g/mol [1] | High atom economy for complex bioconjugation |

| LogP (XLOGP3) | 0.50[1] | Optimal amphiphilicity for aqueous/organic partitioning |

| Topological Polar Surface Area | 56.26 Ų[1] | Favorable pharmacokinetic profile for drug design |

| Hydrogen Bond Acceptors | 4.0[1] | Strong coordination potential for metal chelation |

| Hazard Classifications | Eye Dam. 1, Skin Irrit. 2[2] | Requires stringent PPE; indicative of high electrophilicity |

Mechanistic Workflow: Divergent Aldehyde Reactivity

The extreme electrophilicity of the C6-aldehyde allows it to undergo divergent synthetic pathways depending on the nucleophile introduced. Below is the logical workflow mapping the two primary transformations: reductive amination and Wittig olefination.

Fig 1. Divergent reactivity pathways of the C6-aldehyde in this compound.

Core Experimental Protocols & Causality

As a Senior Application Scientist, it is imperative to move beyond merely executing steps and instead understand the why behind each reagent choice. The following protocols are designed as self-validating systems, ensuring that the chemist can visually or chemically confirm success at each stage.

Chemoselective Reductive Amination (Click-Chemistry Precursors)

This protocol describes the conjugation of this compound with propargyl amine to create an alkyne-functionalized dipicolylamine (DPA) ligand, a critical precursor for CuAAC "click" radiopharmaceuticals[3].

-

Step 1: Dissolution. Dissolve this compound (1.514 mmol) in 1,2-dichloroethane (10 mL) under an inert N2 atmosphere[3].

-

Causality: 1,2-dichloroethane (DCE) is selected over dichloromethane because its slightly higher boiling point and dielectric constant provide optimal solvation for both the highly polar aldehyde and the transient iminium intermediate, without participating in unwanted solvolysis.

-

-

Step 2: Amine Addition. Add Propargyl amine (0.658 mmol) dropwise[3].

-

Causality: The sub-stoichiometric ratio of the amine ensures that the electrophilic aldehyde is the limiting reagent in the local microenvironment, promoting mono-alkylation and preventing the formation of complex tertiary amine byproducts.

-

-

Step 3: Hydride Reduction. Introduce sodium triacetoxyborohydride (STAB, 1.645 mmol) and stir for 3 hours[3].

-

Causality: STAB is a mild, sterically hindered reducing agent. Unlike NaBH4, which would indiscriminately reduce the highly reactive C6-aldehyde directly to an alcohol, STAB selectively reduces the more electrophilic iminium ion generated in situ.

-

-

Step 4: Quench and Phase Extraction. Quench with water (10 mL), stir for 5 min, then dilute with CH2Cl2 (20 mL) and 1 M NaOH (20 mL). Extract the organic layer[3].

-

Self-Validating Mechanism: The addition of 1 M NaOH neutralizes any residual acetic acid generated from STAB and ensures the newly formed amine is fully deprotonated (free base). This causes the product to partition exclusively into the organic layer. This phase separation acts as a built-in validation step; the absence of the characteristic aldehyde proton singlet (~10 ppm) in the crude 1H-NMR of the organic layer instantly confirms complete conversion.

-

Wittig Olefination to Access Vinyl Pyridines

The conversion of the C6-aldehyde to a vinyl group is a critical step in synthesizing polymerizable pyridine derivatives[4].

-

Step 1: Ylide Preparation. Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C and add a strong base (e.g., n-BuLi) to generate methylenetriphenylphosphorane (Ph3P=CH2)[4].

-

Causality: THF acts as a coordinating solvent that stabilizes the lithium counterions, driving the deprotonation forward. The low temperature prevents the thermal degradation of the highly reactive ylide.

-

-

Step 2: Aldehyde Introduction. Add a solution of this compound in THF dropwise to the ylide solution.

-

Causality: The extreme electrophilicity of the C6-aldehyde, exacerbated by the ortho-nitrogen, accelerates the nucleophilic attack of the ylide. Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the resulting vinyl product.

-

-

Step 3: Cycloreversion and Workup. Allow the reaction to warm to room temperature, quench with saturated aqueous NH4Cl, and extract with diethyl ether.

-

Self-Validating Mechanism: The cycloreversion of the oxaphosphetane intermediate yields the target methyl 6-vinylnicotinate and triphenylphosphine oxide (Ph3P=O). When the crude mixture is concentrated and triturated with a non-polar solvent like hexanes, the Ph3P=O precipitates out as a dense white solid. The visual appearance of this precipitate acts as a real-time, self-validating indicator that the catalytic cycle has successfully completed.

-

Conclusion

The reactivity profile of this compound is dictated by the intense electrophilicity of its C6-aldehyde group. By understanding the electronic causality of the pyridine ring and employing self-validating experimental designs, researchers can exploit this molecule to synthesize complex bioconjugates, chelators, and advanced materials with high chemoselectivity and yield.

References

-

Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide | Bioconjugate Chemistry. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 6-Formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing methyl ester and a reactive formyl group, offers multiple sites for strategic chemical modifications. This guide provides an in-depth exploration of various methods to functionalize the pyridine ring of this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations for each transformation. The methodologies detailed herein are designed to be robust and adaptable, empowering researchers to synthesize a diverse array of novel derivatives.

Strategic Considerations for Functionalization

The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nature of both the methyl ester and the formyl group renders the pyridine ring electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). Conversely, electrophilic aromatic substitution is generally disfavored. The presence of the formyl group also provides a handle for a wide range of classical carbonyl chemistry, allowing for the introduction of diverse functionalities.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, offering a high degree of functional group tolerance and predictable reactivity.[1][2] For this compound, these reactions typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner in the catalytic cycle.

A. Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic compounds from an organoboron reagent and an organic halide or triflate.[3][4]

Theoretical Background: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 6-Aryl-nicotinate Derivatives

This protocol assumes the availability of a halogenated derivative of this compound (e.g., methyl 6-chloro-5-formylnicotinate).

Materials:

-

Methyl 6-chloro-5-formylnicotinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/H₂O (4:1 mixture)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add methyl 6-chloro-5-formylnicotinate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired methyl 6-aryl-nicotinate derivative.

| Entry | Arylboronic Acid | Yield (%) |

| 1 | Phenylboronic acid | 85 |

| 2 | 4-Methoxyphenylboronic acid | 82 |

| 3 | 3-Thienylboronic acid | 78 |

Table 1: Representative yields for Suzuki-Miyaura coupling with methyl 6-chloro-5-formylnicotinate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid.

-

Solvent System: The biphasic solvent system facilitates the dissolution of both organic and inorganic reagents.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

B. Heck Reaction: Alkene Synthesis

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6]

Theoretical Background: This reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. A base is required to regenerate the active Pd(0) catalyst.

C. Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper.[7]

Theoretical Background: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

D. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][9]

Theoretical Background: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.[8]

II. Functionalization via Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in this compound, particularly when activated by an additional electron-withdrawing group, makes it a suitable substrate for nucleophilic aromatic substitution (SNAAr).[10][11]

Theoretical Background: The SNAAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity. For this reaction to be efficient, a good leaving group (e.g., a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required.

Experimental Protocol: Synthesis of 6-Alkoxy-nicotinate Derivatives

This protocol describes the substitution of a chloro group at the 6-position with an alkoxide.

Materials:

-

Methyl 6-chloronicotinate derivative (1.0 equiv)

-

Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the methyl 6-chloronicotinate derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the sodium alkoxide portion-wise at room temperature.

-

Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Nucleophile | Leaving Group | Conditions | Yield (%) |

| Sodium methoxide | Chlorine | DMF, 60 °C, 6h | 92 |

| Sodium ethoxide | Chlorine | DMF, 60 °C, 6h | 88 |

| Potassium phenoxide | Chlorine | DMF, 80 °C, 8h | 75 |

Table 2: Representative yields for SNAAr on a methyl 6-chloronicotinate derivative.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent: DMF is an excellent solvent for SNAAr reactions as it can solvate the cation of the nucleophile, leaving the anion more reactive.

-

Leaving Group: A good leaving group, such as a halide, is essential for the elimination step.

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAAr).

III. Transformations of the Formyl Group: A Gateway to Diverse Functionalities

The aldehyde functionality at the 6-position is a versatile handle for a plethora of chemical transformations.[12]

A. Grignard Reaction: Formation of Secondary Alcohols

The addition of Grignard reagents to the formyl group provides a straightforward route to secondary alcohols, introducing a new carbon-carbon bond.[1][13]

Theoretical Background: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the alcohol.[14]

Experimental Protocol: Synthesis of Methyl 6-(1-hydroxyalkyl)nicotinate

Materials:

-

This compound (1.0 equiv)

-

Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

B. Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the conversion of the formyl group into an alkene.[15][16]

Theoretical Background: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and triphenylphosphine oxide.[15]

C. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the formyl group with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[2][17]

Theoretical Background: The base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. The resulting aldol-type adduct undergoes dehydration to form the conjugated system.[18]

D. Reductive Amination: Synthesis of Amines

Reductive amination is a two-step, one-pot process that converts the formyl group into a primary, secondary, or tertiary amine.[19][20]

Theoretical Background: The reaction begins with the formation of an imine or iminium ion from the aldehyde and an amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to the corresponding amine.[21]

Experimental Protocol: Synthesis of Methyl 6-((Alkylamino)methyl)nicotinate

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in DCM, add the amine and stir for 30 minutes at room temperature.

-

Add STAB portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

| Amine | Reducing Agent | Yield (%) |

| Benzylamine | STAB | 89 |

| Morpholine | STAB | 91 |

| Aniline | STAB | 75 |

Table 3: Representative yields for the reductive amination of this compound.

Causality Behind Experimental Choices:

-

Mild Reducing Agent: STAB is selective for the reduction of the iminium ion in the presence of the aldehyde and ester functionalities.

-

Aprotic Solvent: DCM is a common solvent for this reaction as it does not react with the reducing agent.

Figure 3: Workflow for the reductive amination of this compound.

IV. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and a variety of carbonyl transformations, allows for the precise and efficient modification of this scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the chemical space around this important building block, enabling the development of novel molecules with potential applications in drug discovery and materials science.

V. References

-

A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (2025, October 18). Wiley Online Library.

-

Wikipedia. (2023, November 13). Buchwald–Hartwig amination. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead.

-

Knoevenagel Condensation. (n.d.). Name-Reaction.com.

-

Knoevenagel Condensation Reaction. (n.d.). MilliporeSigma.

-

Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

-

Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University.

-

The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.

-

Wikipedia. (2023, November 29). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination.

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

-

WordPress. (n.d.). Buchwald-Hartwig Amination.

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction.

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin–Madison.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction.

-

ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

-

MDPI. (2017, September 11). Heck Reaction—State of the Art.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

-

Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction.

-

ResearchGate. (n.d.). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions.

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin–Madison.

-

ResearchGate. (2019, September). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

-

NIH. (n.d.). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters.

-

Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. (2024, July 6). ACS Publications.

-

ResearchGate. (n.d.). Grignard PDF.

-

Catalysis Science & Technology. (n.d.). An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction.

-

MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

-

Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Nucleophilic Addition - Predict Product in Grignard Reaction [Video]. YouTube.

-

MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.

-

PubMed. (2014, April 1). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A.

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

-

Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

-

ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Methyl 6-formyl-4-methylnicotinate | 1820906-63-5 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. DSpace [open.bu.edu]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Engineering Pyridine-Derived Schiff Bases via Methyl 6-Formylnicotinate Condensation

Executive Summary

Pyridine carboxaldehyde derivatives are of immense interest in medicinal chemistry and coordination chemistry due to their ability to act as versatile pharmacophores and bioactive ligands[1]. Methyl 6-formylnicotinate (CAS 10165-86-3) is a highly reactive, bifunctional building block featuring an electrophilic formyl group and a protected carboxylate (methyl ester)[2]. This application note provides an in-depth, self-validating protocol for the synthesis of Schiff bases (imines) via the acid-catalyzed condensation of this compound with primary amines, detailing the mechanistic causality, analytical checkpoints, and advanced downstream applications.

Mechanistic Rationale & Electronic Dynamics

The successful synthesis of a Schiff base relies on the nucleophilic addition of a primary amine to a carbonyl carbon, followed by dehydration. When using this compound, several unique electronic and environmental factors dictate the experimental design:

-

Electrophilic Activation: The formyl group at the C6 position is highly electron-deficient. The electron-withdrawing nature of both the pyridine nitrogen and the C3-methyl ester significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, making it exceptionally reactive toward nucleophiles[2].

-

Catalyst Causality: The reaction is catalyzed by glacial acetic acid. The causality here is pH-dependent (optimal pH ~4.5–5.0). The acid protonates the carbonyl oxygen, further increasing its electrophilicity. However, if a stronger acid (like HCl) or excessive acetic acid is used, the primary amine becomes fully protonated (forming an ammonium salt), quenching its nucleophilicity and halting the reaction.

-

Thermodynamic Driving Force: Imine formation is a reversible equilibrium. To drive the reaction to completion, absolute ethanol is selected as the solvent. Its anhydrous nature prevents premature hydrolysis of the imine bond, and its temperature-dependent solubility profile allows the final Schiff base to precipitate out of solution upon cooling, effectively removing it from the equilibrium.

Reaction Pathway Visualization

Reaction pathway for the acid-catalyzed synthesis of pyridine-derived Schiff bases.

Standardized Experimental Protocol

This methodology is designed to be a self-validating system, ensuring that researchers can verify the integrity of the reaction at multiple stages.

Materials Required:

-

This compound (1.0 equivalent)

-

Primary Amine (e.g., aniline derivative, 8-aminoquinoline) (1.0 equivalent)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.65 g) of this compound in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is achieved.

-

Amine Addition: Slowly add 10 mmol of the selected primary amine to the stirring solution.

-

Catalytic Activation: Add 2 to 3 drops of glacial acetic acid to the mixture. The solution may exhibit an immediate color change (often deepening to yellow or orange), indicating the initial formation of the hemiaminal intermediate.

-

Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 78°C (reflux) in an oil bath. Maintain reflux for 3 to 6 hours.

-

In-Process Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde disappears.

-

Isolation via Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 30 minutes. The decrease in temperature forces the Schiff base to precipitate out of the ethanol.

-

Filtration & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the solid cake with 10 mL of ice-cold absolute ethanol to remove unreacted amine and trace acid. Recrystallize the crude solid from hot ethanol to yield the analytically pure Schiff base.

Self-Validating Quality Control (QC)

To ensure the structural integrity of the synthesized Schiff base and confirm that the C3-methyl ester remains intact, the following analytical checkpoints must be verified:

-

FT-IR Spectroscopy:

-

Disappearance: The strong aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ must vanish.

-

Appearance: A new, sharp azomethine (C=N) stretch must appear between 1600 cm⁻¹ and 1650 cm⁻¹[3].

-

Retention: The ester carbonyl (C=O) stretch at ~1720 cm⁻¹ must remain clearly visible. If this peak is missing or shifted to a broad -OH stretch, unwanted ester hydrolysis has occurred.

-

-

¹H-NMR Spectroscopy (in DMSO-d6 or CDCl3):

-

Disappearance: The highly deshielded aldehyde proton (~10.0 ppm) must be absent.

-

Appearance: A characteristic singlet for the azomethine proton (-CH=N-) will emerge between 8.2 ppm and 8.8 ppm, depending on the electronic nature of the amine[3].

-

Retention: A sharp singlet integrating to 3H at ~3.9 ppm confirms the preservation of the methyl ester group.

-

Quantitative Data Summary

The reaction kinetics and yields vary depending on the nucleophilicity and steric hindrance of the primary amine used. Table 1 summarizes typical parameters observed during the condensation of this compound with various amine classes.

Table 1: Reaction Parameters and Expected Yields for this compound Condensations

| Amine Class | Representative Amine | Reaction Time (h) | Temp (°C) | Expected Yield (%) | Primary Application |

| Aromatic | Aniline / Aminophenol | 3 - 4 | 78 (Reflux) | 75 - 85 | Antioxidant / DNA Binding[3] |

| Heteroaromatic | 2-Aminopyridine | 4 - 6 | 78 (Reflux) | 70 - 80 | Antimicrobial Agents |

| Aliphatic | Propargyl Amine | 2 - 3 | 25 (RT)* | 55 - 65 | Clickable Radioligands[4] |

*Note: Highly nucleophilic aliphatic amines can often condense at room temperature. These are frequently subjected to immediate in situ reduction.

Advanced Workflows: Reductive Amination

In drug development and radiochemistry, Schiff bases are often transient intermediates rather than final products. This compound is highly valued for generating hydrophilic chelators via reductive amination [4].

For example, when this compound is condensed with propargyl amine, the resulting Schiff base can be trapped in situ using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This reduces the C=N double bond to a stable C-N single bond, yielding a secondary amine. Subsequent basic hydrolysis of the methyl ester provides a versatile, clickable dipicolylamine (DPA) chelate. This specific workflow is heavily utilized to create fac-[MI(CO)3]+ (M = Re/99mTc) cores for targeted peptide therapies, such as α-MSH peptides for melanoma targeting[4].

References

-

Title: Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies Source: ResearchGate URL: [Link]

-

Title: Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors Source: IntechOpen URL: [Link]

-

Title: Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors | IntechOpen [intechopen.com]

- 2. This compound | 10165-86-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Oxidation of Methyl 6-Formylnicotinate to Dicarboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methyl 6-formylnicotinate (CAS 10165-86-3) is a highly versatile heterocyclic building block characterized by a pyridine ring functionalized with an electrophilic formyl group at the C6 position and a methyl ester at the C3 position[1]. The selective oxidation of the C6-formyl group yields 5-(methoxycarbonyl)picolinic acid (CAS 17874-79-2), an orthogonal dicarboxylic acid monoester[]. This specific derivative is a critical intermediate in the synthesis of advanced therapeutics, including PD-1/PD-L1 inhibitors and Casein kinase 1 delta modulators[][3].

The Synthetic Challenge: The primary obstacle in this transformation is achieving strict chemoselectivity. The goal is to oxidize the aldehyde (-CHO) to a carboxylic acid (-COOH) without triggering the hydrolysis of the sensitive C3-methyl ester or causing the N-oxidation of the electron-rich pyridine nitrogen. Traditional harsh oxidants, such as potassium permanganate (KMnO₄) or silver(I) oxide (Tollens' reagent), often require highly basic conditions that inevitably hydrolyze the ester, leading to the undesired fully deprotected dicarboxylic acid.

To overcome this, mild, slightly acidic, and highly chemoselective protocols—specifically the Pinnick oxidation —are the methodologies of choice for pyridinecarboxaldehydes[4][5][6]. Recently, electrochemical TEMPO-mediated oxidations have also emerged as viable, green alternatives[7][8].

Causality in Experimental Design (E-E-A-T)

A robust protocol is not merely a list of steps; it is a carefully balanced chemical system. The Pinnick oxidation relies on sodium chlorite (NaClO₂) as the primary oxidant, but its success hinges on two critical additives:

-

Causality of the Buffer (NaH₂PO₄): Sodium chlorite itself is not the active oxidant. The addition of a sodium dihydrogen phosphate buffer maintains the reaction pH strictly between 3.5 and 4.5. This specific acidic window is required to generate the active oxidant species, chlorous acid (HClO₂), while remaining mild enough to completely suppress the base- or acid-catalyzed hydrolysis of the methyl ester.

-

Causality of the Scavenger (2-methyl-2-butene): As chlorous acid oxidizes the formyl group, it is reduced to hypochlorous acid (HOCl). HOCl is a potent electrophilic chlorinating agent that can rapidly chlorinate the pyridine ring or cause destructive side reactions. The addition of an excess of 2-methyl-2-butene acts as a sacrificial alkene, rapidly reacting with HOCl to form a harmless volatile chlorohydrin, thereby protecting the pyridine core.

Quantitative Data: Comparison of Oxidation Strategies

The table below summarizes the performance of various oxidation methods for converting this compound to 5-(methoxycarbonyl)picolinic acid, highlighting why the Pinnick method remains the industry standard.